4-Benzoyl-l-phenylalanine
Overview
Description
p-Benzoyl-L-phenylalanine is a photoreactive derivative of the amino acid L-phenylalanine. It is widely used in biochemical research due to its ability to form covalent bonds with protein binding partners upon exposure to ultraviolet light. This property makes it an invaluable tool for studying protein-protein interactions and mapping protein structures.
Mechanism of Action
Target of Action
4-Benzoyl-L-phenylalanine primarily targets Tyrosine-protein phosphatase non-receptor type 1 and Tyrosine–tRNA ligase, cytoplasmic in humans . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This compound is a photoreactive amino acid . It can be incorporated into synthetic peptides and used as a photolabel to cross-link the peptides to their protein binding partners . This interaction helps to identify the residues involved in peptide-protein interactions .
Biochemical Pathways
It’s known that the compound can be incorporated into peptides by solid-phase synthesis . This process is part of the broader protein synthesis pathway, which is essential for many cellular functions.
Result of Action
The incorporation of this compound into peptides allows for the study of protein-protein interactions with great precision . For instance, it has been used to map residues critical for function and pharmacology in ion channels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its incorporation into peptides can be affected by the conditions of the solid-phase synthesis . Furthermore, its photoreactivity suggests that light conditions could also influence its action .
Biochemical Analysis
Biochemical Properties
4-Benzoyl-l-phenylalanine interacts with several domains, including the 4-helical bundle, alpha/beta hydrolase fold, and beta sheet . It interacts with residues such as Arg128, Tyr129, Asp130, Gly131, Ser132, Ser133, and Arg134 .
Molecular Mechanism
Its interactions with various residues suggest that it may influence protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoyl-L-phenylalanine typically involves the introduction of a benzoyl group to the para position of the phenylalanine molecule. This can be achieved through various synthetic routes, including:
Solid-Phase Synthesis: This method involves the incorporation of p-Benzoyl-L-phenylalanine into synthetic peptides using solid-phase techniques.
Solution-Phase Synthesis: This method involves the chemical modification of phenylalanine in solution, followed by purification and isolation of the desired product.
Industrial Production Methods: Industrial production of p-Benzoyl-L-phenylalanine may involve large-scale solid-phase synthesis techniques, where the amino acid is incorporated into peptides or proteins using automated synthesizers. The process is optimized for high yield and purity, ensuring the compound is suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions: p-Benzoyl-L-phenylalanine undergoes several types of chemical reactions, including:
Photocrosslinking: Upon exposure to ultraviolet light, the benzoyl group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions.
Substitution Reactions: The benzoyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Ultraviolet Light: Used to activate the photoreactive benzoyl group for crosslinking reactions.
Chemical Reagents: Various reagents can be used to modify the benzoyl group, including halogenating agents and other electrophiles.
Major Products:
Photocrosslinked Proteins: The primary product of photocrosslinking reactions, used to study protein interactions and structures.
Functional Derivatives: Modified versions of p-Benzoyl-L-phenylalanine with different chemical properties.
Scientific Research Applications
p-Benzoyl-L-phenylalanine has numerous applications in scientific research, including:
Chemistry: Used as a photoreactive probe to study chemical reactions and molecular interactions.
Biology: Incorporated into proteins to study protein-protein interactions and cellular processes.
Industry: Used in the production of photoreactive peptides and proteins for various industrial applications.
Comparison with Similar Compounds
p-Benzoyl-L-phenylalanine is unique due to its photoreactive properties, which distinguish it from other amino acid derivatives. Similar compounds include:
p-Azidophenylalanine: Another photoreactive amino acid used for protein labeling and crosslinking.
p-Aminophenylalanine: Used in the synthesis of azides for photoreactive studies.
Benzophenone: A simpler photoreactive molecule used in various chemical applications.
p-Benzoyl-L-phenylalanine stands out due to its stability and selective photochemistry, making it a preferred choice for many research applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909021 | |
Record name | 4-Benzoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104504-45-2 | |
Record name | p-Benzoyl-L-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Benzoyl-L-phenylalanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Benzoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-BENZOYL-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-benzoyl-L-phenylalanine (this compound) and why is it useful in research?
A1: this compound (this compound) is a photoactivatable amino acid, meaning it can form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a powerful tool for studying protein-protein interactions [, , , ]. By incorporating this compound into proteins or peptides, researchers can “freeze” transient interactions upon UV irradiation, allowing for identification and characterization of binding partners.
Q2: How is this compound incorporated into peptides and proteins?
A2: this compound can be incorporated into peptides during solid-phase peptide synthesis [, ]. For proteins, it can be introduced site-specifically using amber codon suppression technology, where a stop codon (TAG) is replaced with this compound in the presence of an engineered tRNA and tRNA synthetase [, ].
Q3: Can you give some examples of how this compound has been used to study protein interactions?
A3: * Mapping the binding site of α-factor pheromone on its receptor: Researchers used this compound-containing analogs of α-factor to identify the contact region on the G protein-coupled receptor Ste2p in yeast [].* Investigating the histone chaperone complex FACT: this compound was introduced at numerous positions within the FACT complex in yeast, enabling the identification of interacting partners and mapping of interaction surfaces in vivo [].* Probing the interaction between Semaphorin-3A and its inhibitory peptide: Peptides containing this compound were used to pinpoint the specific binding site of the inhibitory peptide on Semaphorin-3A [].
Q4: What are the advantages of using this compound over other photoactivatable crosslinkers?
A5: this compound has several advantages: * High reactivity: It efficiently forms crosslinks upon UV activation [, ].* Specificity: It preferentially reacts with C-H bonds, which are abundant in proteins, increasing the chances of targeted crosslinking [].* Genetic Encodability: It can be site-specifically introduced into proteins in vivo using engineered expression systems [, ].
Q5: What are the limitations of using this compound for studying protein interactions?
A5: Some limitations include:* UV-induced damage: UV irradiation can potentially damage proteins and affect their function.* Crosslinking efficiency: While this compound is reactive, not all photoactivation events lead to successful crosslinking.* Accessibility: The target site for crosslinking needs to be accessible to this compound.
Q6: What analytical techniques are commonly used to study this compound-mediated crosslinking?
A7: Common techniques include:* SDS-PAGE and Western blotting: To visualize crosslinked protein complexes [, ].* Mass spectrometry: To identify crosslinked peptides and map interaction interfaces [, ].* Fluorescence techniques: When combined with fluorescent tags, this compound can be used in fluorescence resonance energy transfer (FRET) studies to analyze protein interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.